molecular formula C11H9F3O3 B2867007 Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate CAS No. 1226460-04-3

Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate

Cat. No. B2867007
CAS RN: 1226460-04-3
M. Wt: 246.185
InChI Key: MIVYMUINRMQQIT-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate” is a chemical compound with the CAS Number: 1226460-04-3 . Its molecular formula is C11H9F3O3 and it has a molecular weight of 246.19 . The IUPAC name for this compound is methyl (2E)-3- [4- (trifluoromethoxy)phenyl]-2-propenoate .


Molecular Structure Analysis

The InChI code for “Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate” is 1S/C11H9F3O3/c1-16-10 (15)7-4-8-2-5-9 (6-3-8)17-11 (12,13)14/h2-7H,1H3/b7-4+ . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Comprehensive Analysis of “Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate” Applications

“Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate” is a compound with the molecular formula

C11H9F3O3 C_{11}H_{9}F_{3}O_{3} C11​H9​F3​O3​

and a molecular weight of 246.18 g/mol . Its unique structure, particularly the presence of the trifluoromethoxy group, makes it a valuable compound in various scientific research fields. Below is a detailed analysis of its applications across six distinct areas:

Electrochromic Devices

Application: The trifluoromethoxy phenyl group within this compound is instrumental in the development of electrochromic polymers. These materials can change color upon the application of an electrical voltage, which is a valuable property for smart windows, auto-dimming mirrors, and energy storage devices .

Research Insight: The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, enhancing the electrochromic behavior .

Organic Synthesis

Application: As a building block in organic synthesis, this compound can be used to create various polymeric materials. Its reactivity due to the acrylate group allows for the formation of polymers with potential applications in coatings, adhesives, and sealants.

Research Insight: The compound’s ability to polymerize through radical mechanisms makes it a versatile monomer for creating tailored polymers with specific properties.

Proteomics Research

Application: In proteomics, this compound can be utilized as a reagent or a precursor for synthesizing peptides or proteins with modified properties .

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate” can be found online . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

methyl (E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-16-10(15)7-4-8-2-5-9(6-3-8)17-11(12,13)14/h2-7H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVYMUINRMQQIT-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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